2-Oxaadamantan-1-ylmethanol 2-Oxaadamantan-1-ylmethanol
Brand Name: Vulcanchem
CAS No.: 1303974-14-2
VCID: VC8066636
InChI: InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2
SMILES: C1C2CC3CC1CC(C2)(O3)CO
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

2-Oxaadamantan-1-ylmethanol

CAS No.: 1303974-14-2

Cat. No.: VC8066636

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

2-Oxaadamantan-1-ylmethanol - 1303974-14-2

Specification

CAS No. 1303974-14-2
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name 2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanol
Standard InChI InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2
Standard InChI Key CXQHXBRNBRPJRY-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(O3)CO
Canonical SMILES C1C2CC3CC1CC(C2)(O3)CO

Introduction

Structural and Molecular Characteristics

The core structure of 2-oxaadamantan-1-ylmethanol derives from adamantane, a diamondoid hydrocarbon renowned for its high symmetry and thermal stability. The substitution of a bridgehead carbon with an oxygen atom introduces polarity and hydrogen-bonding capacity, while the hydroxymethyl group (-CH2_2OH) at the 1-position provides a reactive site for derivatization . The IUPAC name ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol reflects its stereochemistry, with the oxygen atom occupying the 2-position in the adamantane lattice .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H16O2\text{C}_{10}\text{H}_{16}\text{O}_{2}
Molecular Weight168.24 g/mol
SMILES NotationOCC12CC3CC(CC(C3)O1)C2
Purity95%
Storage ConditionsDark, inert atmosphere, 25°C

The compound’s rigidity and oxygen heteroatom make it a candidate for designing thermally stable polymers or pharmaceuticals, though direct applications remain underexplored in the literature .

Synthetic Routes and Optimization

A plausible route to 2-oxaadamantan-1-ylmethanol could involve:

  • Adamantane Oxidation: Selective oxidation of adamantane to introduce an oxygen atom at the 2-position, forming 2-oxaadamantane.

  • Hydroxymethylation: Subsequent Friedel-Crafts alkylation or hydroxymethylation at the 1-position using formaldehyde under acidic conditions .

Physicochemical Properties

Thermal Stability

Although thermogravimetric (TG) and differential scanning calorimetry (DSC) data for 2-oxaadamantan-1-ylmethanol are absent, related nitro-substituted oxaadamantanes exhibit decomposition temperatures above 250°C . For instance, 4,4,8,8-tetranitro-2-oxaadamantane decomposes at 288°C, indicating that the oxaadamantane backbone enhances thermal resilience . The hydroxymethyl group in 2-oxaadamantan-1-ylmethanol may lower stability slightly due to potential dehydration or oxidation, but this remains speculative without empirical data.

Spectral Data

PubChem’s entry for 1-Adamantanemethanol (CAS 770-71-8), a structural analog lacking the oxygen heteroatom, provides reference spectral data . Key features include:

  • 1H^1 \text{H} NMR: Methylenic protons adjacent to the hydroxyl group resonate near δ 3.5–4.0 ppm, while adamantane protons appear upfield (δ 1.5–2.5 ppm) .

  • IR Spectroscopy: A broad O-H stretch (~3200–3600 cm1^{-1}) and C-O vibrations (~1050–1150 cm1^{-1}) are expected .

Experimental spectra for 2-oxaadamantan-1-ylmethanol could resolve the oxygen atom’s electronic effects on these signals.

Applications in Organic Synthesis

2-Oxaadamantan-1-ylmethanol is marketed as a building block, suggesting utility in constructing complex molecules. Potential applications include:

Pharmaceutical Intermediates

Adamantane derivatives are prevalent in antiviral and antiparkinsonian drugs (e.g., amantadine). The hydroxymethyl group in 2-oxaadamantan-1-ylmethanol could serve as a handle for conjugating pharmacophores or improving solubility .

CompoundDecomposition Temp. (°C)Detonation Velocity (m/s)Application
2-Oxaadamantan-1-ylmethanolN/AN/ABuilding block
4,4,8,8-Tetranitro-2-oxaadamantane2886955Energetic materials
1-AdamantanemethanolN/AN/APharmaceutical intermediate

Future Research Directions

  • Synthetic Methodology: Detailed publication of optimized synthetic routes would facilitate broader adoption.

  • Thermal Analysis: TG/DSC studies are needed to assess stability under processing conditions.

  • Derivatization Studies: Exploring nitration, esterification, or polymerization could unlock new applications.

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